molecular formula C17H12BrFN4O B3025951 8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol CAS No. 2204237-96-5

8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol

Cat. No.: B3025951
CAS No.: 2204237-96-5
M. Wt: 387.2 g/mol
InChI Key: GYEVJGLDGQYJCB-UHFFFAOYSA-N
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Description

?-Hydroxy Flubromazolam is a derivative of Flubromazolam, which is a highly potent designer benzodiazepine (DBZD). It has gained attention in the drugs of abuse market due to its psychoactive effects .

Scientific Research Applications

?-Hydroxy Flubromazolam has limited documented research applications. it may be explored in the following areas:

    Medicine: Investigating its anxiolytic, sedative, or muscle relaxant properties.

    Neuroscience: Studying its effects on GABA receptors and central nervous system activity.

    Forensics and Toxicology: Detecting and analyzing its presence in biological samples.

Mechanism of Action

This compound, similar to schedule IV benzodiazepines (such as alprazolam, clonazepam, diazepam), binds to the benzodiazepine receptors with high affinity and efficacy . It possesses central nervous system depressant effects, such as anxiolytic, anticonvulsant, sedative-hypnotic and muscle relaxant effects .

Safety and Hazards

The recreational use of this compound may result in prolonged, severe intoxication associated with coma, hypotension, and rhabdomyolysis (a breakdown of muscle tissue leading to release of dangerous protein into the bloodstream) .

Future Directions

As a class of privileged pharmacophores, the chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . This review is focused on the synthetic protocols and biological potential, including structure–activity relationship (SAR), in silico pharmacokinetics, molecular modeling and mechanistic studies of 1,2,4-triazolo[3,4 .

Preparation Methods

The synthetic routes for ?-hydroxy Flubromazolam are not widely documented. it is likely synthesized through modifications of the parent compound, Flubromazolam. Industrial production methods remain proprietary and are not publicly available.

Chemical Reactions Analysis

?-Hydroxy Flubromazolam undergoes various chemical reactions, including:

    Hydroxylation: Introduction of a hydroxyl group (OH) at specific positions.

    Glucuronidation: Conjugation with glucuronic acid to form water-soluble metabolites.

    Other Phase I Reactions: Oxidation, reduction, and combinations thereof.

Common reagents and conditions used in these reactions are specific to the synthetic pathway employed. Major products formed include hydroxylated metabolites and glucuronide conjugates.

Comparison with Similar Compounds

?-Hydroxy Flubromazolam is unique due to its hydroxyl group substitution. Similar compounds include Flubromazolam, Clonazolam, and other designer benzodiazepines .

Properties

IUPAC Name

[8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEVJGLDGQYJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342429
Record name 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204237-96-5
Record name 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
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8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 3
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 4
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 5
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 6
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8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol

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